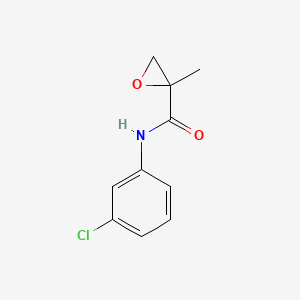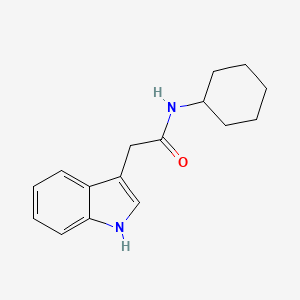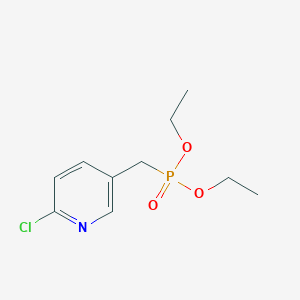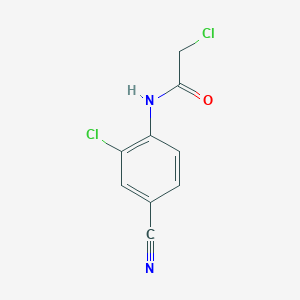
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide, also known as clopidogrel, is a widely used antiplatelet medication that is used to prevent blood clots in patients with cardiovascular diseases. It is an essential drug in the treatment of acute coronary syndrome, stroke, and peripheral arterial disease. Clopidogrel has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of blood clots. It is a prodrug that is converted to its active form by the liver enzyme CYP2C19.
Biochemical and Physiological Effects:
Clopidogrel has been shown to have several biochemical and physiological effects. It reduces platelet aggregation and adhesion, thereby reducing the risk of blood clots. It also has anti-inflammatory properties and may reduce the risk of atherosclerosis. Clopidogrel has been shown to have a beneficial effect on endothelial function and may improve vascular health.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidogrel has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action. It has been extensively studied and has a large body of literature supporting its use. However, the use of N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide in lab experiments may be limited by its potential side effects, such as bleeding.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide. One area of research is the development of new antiplatelet medications that are more effective and have fewer side effects than this compound. Another area of research is the use of this compound in the treatment of inflammatory and neurodegenerative diseases. Additionally, there is a need for further research on the optimal dosing and duration of treatment with this compound in patients with cardiovascular diseases.
Synthesemethoden
Clopidogrel is synthesized through a multi-step process. The first step involves the reaction of 2-chloroacetyl chloride with 3-chlorophenylamine to form N-(3-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with ethyl oxalate in the presence of sodium ethoxide to form ethyl N-(3-chlorophenyl)-2-oxoethyl ester. The final step involves the reaction of this intermediate with methylamine to form N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
Clopidogrel has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Clopidogrel has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-10(6-14-10)9(13)12-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEIETXNLXWUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)




![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)

![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)